3-(Hydroxymethyl)-3-methylpyrrolidin-2-one
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Overview
Description
3-(Hydroxymethyl)-3-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring substituted with a hydroxymethyl group and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrolidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:
Starting Material: 3-methylpyrrolidin-2-one
Reagent: Formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 3-(Carboxymethyl)-3-methylpyrrolidin-2-one
Reduction: 3-(Hydroxymethyl)-3-methylpyrrolidine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Hydroxymethyl)-3-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyrrolidin-2-one: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
3-(Hydroxymethyl)pyrrolidin-2-one: Similar structure but without the methyl group, leading to variations in biological activity and applications.
N-Methylpyrrolidin-2-one (NMP): A widely used solvent with different chemical properties due to the presence of the N-methyl group.
Uniqueness
3-(Hydroxymethyl)-3-methylpyrrolidin-2-one is unique due to the presence of both the hydroxymethyl and methyl groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-(hydroxymethyl)-3-methylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(4-8)2-3-7-5(6)9/h8H,2-4H2,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVUYDLKWAXYGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781900-40-0 |
Source
|
Record name | 3-(hydroxymethyl)-3-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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